1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
Description
1,5-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a thiophene-substituted methylamine group at position 3 and methyl groups at positions 1 and 5 of the pyrazole ring. The introduction of methyl groups at positions 1 and 5 likely enhances lipophilicity and metabolic stability compared to non-methylated analogs. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties.
For example, N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine derivatives have been evaluated for genotoxicity and mutagenicity in regulatory assessments, suggesting possible use in flavorings or pharmaceuticals .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
BLLRUZQEZHBKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a thiophen-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring at positions 1 and 5 using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 221.32 g/mol. Its structure features a pyrazole ring substituted with a thiophenyl group, which contributes to its biological activity. The compound's synthesis and characterization have been documented in several studies, highlighting its potential for further research.
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research has shown that pyrazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, making them promising candidates for anticancer therapy. Specifically, compounds similar to 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .
- Case Study : In vitro studies indicated that the compound induces apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent against neoplastic diseases .
-
Antimicrobial Properties
- Efficacy : Compounds containing thiophene and pyrazole moieties have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against resistant strains such as MRSA .
- Case Study : A study evaluating the structure-activity relationship of thiazole derivatives revealed that modifications to the thiophene ring enhanced antibacterial efficacy, with minimal inhibitory concentrations comparable to established antibiotics .
-
Anti-inflammatory Effects
- Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. This is crucial for developing treatments for various inflammatory conditions.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods:
- Cascade Reactions : Utilizing N-tosylhydrazones and ethynylpyridines under controlled conditions allows for the formation of diverse pyrazole derivatives .
- Multicomponent Reactions : These reactions involve combining multiple reactants to form the desired compound in a single step, enhancing efficiency and yield .
Data Tables
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Methyl Groups: The 1,5-dimethyl substitution in the target compound likely improves metabolic stability compared to non-methylated analogs like N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine.
- Thiophene vs. Adamantyl : The thiophene moiety offers π-π stacking interactions beneficial for binding to aromatic receptors, whereas adamantyl groups enhance membrane permeability .
Genotoxicity and Mutagenicity
- N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine (Hydrochloride Salt): Chromosome Aberration Assay: No significant increases in aberrations in human peripheral blood lymphocytes (HPBL) with/without metabolic activation . Bacterial Reverse Mutation Assay: Non-mutagenic at concentrations up to 5,000 µg/plate . Maximum Tolerated Dose (MTD): 500 mg/kg/day (male mice), 1,000 mg/kg/day (female mice) .
Comparison : The absence of methyl groups in the hydrochloride salt analog correlates with high MTD values, suggesting that methylation in the target compound may alter toxicity profiles. Further studies are needed to confirm this hypothesis.
Key Insights :
- The target compound’s synthesis may follow similar routes to N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine but with additional methylation steps.
- High-purity synthesis (≥99%) is achievable for thiophene-linked pyrazoles, critical for regulatory approval .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Adamantyl-substituted analogs exhibit higher logP values due to the bulky, hydrophobic adamantane group, whereas thiophene derivatives balance lipophilicity and aqueous solubility .
- Solubility : The thiophene moiety in the target compound may improve solubility in organic solvents compared to fully aromatic analogs like the 4-chlorophenyl derivative .
Biological Activity
1,5-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and specific case studies that highlight its efficacy in different applications.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
where the exact values for , , , , and depend on the substituents present in the thiophenyl and pyrazole rings. The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as refluxing with various reagents to achieve desired yields and purities .
Biological Activity Overview
-
Anticancer Properties :
- Pyrazole derivatives have shown significant anticancer activity. For instance, recent studies indicated that compounds with a pyrazole core can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A specific case study involving pyrazolo[1,5-a]pyrimidines demonstrated their potential as selective protein inhibitors with anticancer properties .
-
Enzymatic Inhibition :
- The compound has been evaluated for its ability to inhibit specific kinases, such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression . The structural features of pyrazole derivatives facilitate binding to the active sites of these enzymes, enhancing their inhibitory effects.
- Antimicrobial Activity :
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Affinity : The compound's structure allows it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
- Signal Transduction Modulation : By inhibiting key signaling pathways involved in cell proliferation and survival, these compounds can effectively reduce tumor growth and promote apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study focused on a series of pyrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Enzymatic Inhibition
In another investigation, the compound was tested against p38 MAP kinase. It was found to bind effectively within the ATP-binding pocket, leading to a decrease in kinase activity. This inhibition correlated with reduced inflammatory cytokine production in cellular models .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/DMSO | Maximizes cyclization |
| Catalyst | CuBr/Cs₂CO₃ | Accelerates amination |
| Temperature | 35–80°C | Reduces decomposition |
Basic: Which spectroscopic techniques are essential for structural confirmation, and how should key signals be interpreted?
Answer:
- ¹H NMR :
- IR : NH stretches at 3278–3448 cm⁻¹ confirm secondary amine groups .
- X-ray crystallography : Resolves regiochemistry (e.g., methyl vs. thiophenyl substitution) with mean C–C bond precision of 0.007 Å .
Note: Discrepancies in NH chemical shifts may arise from solvent polarity or hydrogen bonding .
Advanced: How do hydrogen-bonding networks influence crystallization, and how can graph-set analysis resolve packing ambiguities?
Answer:
Hydrogen bonds (e.g., N–H···O/N) dictate crystal packing. Using Etter’s graph-set analysis :
- Motifs : Chains (C(4)), rings (R₂²(8)) dominate in pyrazol-amine derivatives.
- Impact : Stronger H-bonds (e.g., N–H···N) yield denser packing, increasing melting points .
Methodology :
Generate H-bond lists using software (e.g., Mercury).
Classify motifs via graph-set notation .
Correlate motifs with thermal stability (DSC/TGA).
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?
Answer:
Common challenges include:
- Disorder : Thiophene/pyrazole rings may exhibit rotational disorder.
- Twining : High-symmetry space groups (e.g., P2₁/c) require twin-law refinement .
Data integration : Use TWINABS for twinned data.
Refinement : Apply BASF (twin scale factor) and RIGU restraints for disordered moieties.
Q. Table 2: SHELXL Refinement Metrics
| Metric | Typical Value | Acceptable Range |
|---|---|---|
| R₁ (I > 2σ(I)) | 0.064 | < 0.07 |
| wR₂ (all data) | 0.158 | < 0.20 |
| C–C bond precision | 0.007 Å | < 0.01 Å |
Advanced: How can computational modeling predict biological activity, and what structural features correlate with antitumor potential?
Answer:
- Docking studies : Pyrazole and thiophene moieties interact with kinase ATP-binding pockets (e.g., EGFR).
- QSAR : Electron-withdrawing groups (e.g., methyl) enhance lipophilicity, improving membrane permeability .
Protocol :
Ligand preparation : Optimize geometry (DFT/B3LYP).
Target selection : Use PDB structures (e.g., 1M17 for EGFR).
MD simulations : Assess binding stability (RMSD < 2.0 Å over 50 ns).
Q. Table 3: Predicted Bioactivity Parameters
| Feature | Impact on Activity | Reference |
|---|---|---|
| Thiophene methyl | ↑ Lipophilicity (logP) | |
| Pyrazole NH | H-bond donor to kinases |
Advanced: How should contradictory spectral or crystallographic data be analyzed?
Answer:
- Case 1 : Discrepant NH NMR shifts may indicate solvent-dependent tautomerism. Validate via variable-temperature NMR .
- Case 2 : Conflicting unit cell parameters suggest polymorphism. Re-crystallize in alternative solvents (e.g., DMF vs. EtOH) and compare PXRD patterns .
Resolution Workflow :
Replicate experiments under reported conditions.
Cross-validate with complementary techniques (e.g., IR vs. XRD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
